molecular formula C21H27N5O5S B1667588 (S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 496791-37-8

(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B1667588
CAS RN: 496791-37-8
M. Wt: 461.5 g/mol
InChI Key: ISIVOJWVBJIOFM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AR-C 155858 is an inhibitor of monocarboxylate transporter 1 (MCT1) and MCT2 (Kis = 2.3 and <10 nM, respectively, in Xenopus oocytes expressing the human receptors). It is selective for MCT1 and MCT2 over MCT4 (Ki = >10 μM). AR-C 155858 inhibits L-lactate uptake in and proliferation of murine 4T1 breast cancer cells (IC50s = 25 and 20.2 nM, respectively).
AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10.

Scientific Research Applications

Cancer Treatment

AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2, which are involved in the metabolism of cancer cells. By inhibiting these transporters, AR-C155858 can block the proliferation of cancer cells such as Raji lymphoma cells and inhibit glycolysis and glutathione synthesis in these cells .

Metabolic Studies

As a selective inhibitor of MCT1 and MCT2, AR-C155858 is used to probe the roles of these transporters in various metabolic studies. It helps in understanding the uptake and efflux of lactic acid, which is crucial for metabolic regulation .

Immunomodulation

AR-C155858 has been found to have immunosuppressive activity. It can inhibit the proliferation of T-lymphocytes, which may have implications for conditions where modulation of the immune response is desired .

Therapeutic Targeting in Breast Cancer

In murine 4T1 breast cancer cells and in the 4T1 tumor xenograft model, AR-C155858 has shown efficacy as a selective and potent MCT1 inhibitor. This suggests its potential use as a therapeutic agent in breast cancer treatment .

Mechanism of Action

Target of Action

AR-C155858 primarily targets monocarboxylate transporters 1 and 2 (MCT1 and MCT2) . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various metabolic processes .

Mode of Action

AR-C155858 inhibits MCT1 and MCT2 by binding to an intracellular site involving transmembrane helices 7-10 . This binding inhibits the transport of lactate and other monocarboxylates, disrupting the normal metabolic processes of the cell .

Biochemical Pathways

The inhibition of MCT1 and MCT2 by AR-C155858 affects the lactate transport pathway . This disruption can lead to changes in cellular metabolism, as lactate plays a key role in energy production and other metabolic processes .

Pharmacokinetics

AR-C155858 exhibits time-dependent inhibition of L-lactate uptake, with maximal inhibition occurring after a 5-min pre-incubation period . Following removal of AR-C155858 from the incubation buffer, inhibition of L-lactate uptake is only fully reversed after several hours, indicating that this inhibitor is slowly reversible . AR-C155858 demonstrates a trend toward higher uptake at lower pH, a characteristic of proton-dependent MCT1 .

Result of Action

The inhibition of MCT1 and MCT2 by AR-C155858 leads to a disruption in lactate transport, which can impair cellular metabolism . This can result in decreased cell proliferation, as seen in Raji lymphoma cells . In addition, AR-C155858 has been shown to inhibit glycolysis and glutathione synthesis in cancer cells .

Action Environment

The action of AR-C155858 can be influenced by various environmental factors. For instance, the pH level can affect the uptake of AR-C155858, with higher uptake observed at lower pH levels . This suggests that the efficacy and stability of AR-C155858 can be influenced by the acidity of the environment.

properties

IUPAC Name

6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISIVOJWVBJIOFM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70436993
Record name AR-C155858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

CAS RN

496791-37-8
Record name AR-C155858
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70436993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 3
Reactant of Route 3
(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 4
(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 5
(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
(S)-6-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-5-(4-hydroxyisoxazolidine-2-carbonyl)-1-isobutyl-3-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

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